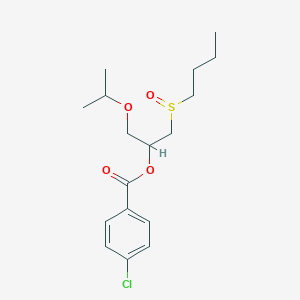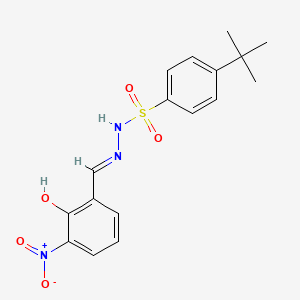![molecular formula C15H16N4O3 B6038732 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B6038732.png)
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound can also induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and increasing the expression of Bax and p53. In addition, 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline can reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory effects. Studies have also shown that this compound can inhibit the proliferation and migration of cancer cells and reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline for lab experiments include its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. This compound has also been shown to have low toxicity and good bioavailability. However, the limitations of using this compound for lab experiments include its low solubility in water and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new synthesis methods to increase the yield and purity of the product.
3. Investigation of the potential applications of this compound in other areas of scientific research, such as cardiovascular disease and diabetes.
4. Identification of the molecular targets of this compound and the signaling pathways involved in its mechanism of action.
5. Optimization of the chemical structure of this compound to improve its pharmacological properties.
In conclusion, 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in other areas of scientific research.
Synthesis Methods
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline can be synthesized using different methods, including the reaction of indoline with 4-nitro-1-bromo-butane in the presence of a palladium catalyst. Another method involves the reaction of indoline with 4-nitro-1-chloro-butane in the presence of a base. The yield and purity of the product depend on the reaction conditions, including the temperature, solvent, and reaction time.
Scientific Research Applications
1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline has potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-(4-nitropyrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(18-9-7-12-4-1-2-5-14(12)18)6-3-8-17-11-13(10-16-17)19(21)22/h1-2,4-5,10-11H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARUMMXSQPQFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)

![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)

![3-[2-(2-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6038718.png)
![N-(4-fluorophenyl)-1-[(1-isopropyl-4-piperidinyl)carbonyl]-3-piperidinamine](/img/structure/B6038722.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038735.png)
![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6038740.png)
![1-C-(5,7-diethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B6038746.png)
![4-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1,3-thiazole-5-carboxamide](/img/structure/B6038749.png)